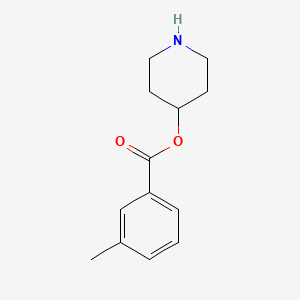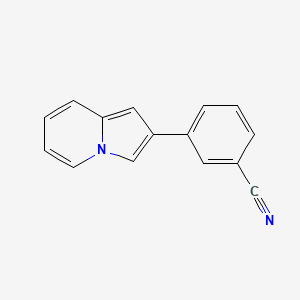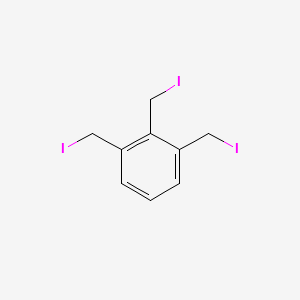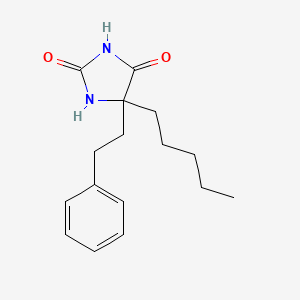![molecular formula C9H13NO6 B14192131 Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate CAS No. 917598-69-7](/img/structure/B14192131.png)
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is an organic compound with a complex structure that includes ester and imidoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate typically involves the reaction of dimethyl malonate with an appropriate imidoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the malonate anion attacks the imidoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
化学反应分析
Types of Reactions
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
科学研究应用
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- Dimethyl malonate
- Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate
- Dimethyl 1,3-propanedioate
Uniqueness
Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate is unique due to its specific imidoyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
917598-69-7 |
|---|---|
分子式 |
C9H13NO6 |
分子量 |
231.20 g/mol |
IUPAC 名称 |
dimethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxypropanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(2)16-7(8(12)14-3)9(13)15-4/h7H,1-4H3 |
InChI 键 |
MTXUYBMSTAVKGS-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC(=O)C)OC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)





![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)





